Cas no 34694-89-8 (2-[(oxolan-2-yl)methoxy]ethan-1-amine)
34694-89-8 structure
Product Name:2-[(oxolan-2-yl)methoxy]ethan-1-amine
Numero CAS:34694-89-8
MF:C7H15NO2
MW:145.199502229691
MDL:MFCD06248788
CID:1070583
PubChem ID:20113765
Update Time:2025-04-20
2-[(oxolan-2-yl)methoxy]ethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine
- 2-((tetrahydrofuran-2-yl)methoxy)ethanamine
- 2-(tetrahydro-furan-2-ylmethoxy)-ethylamine
- 2-Tetrahydrofurfuryloxy-aethylamin
- 2-tetrahydrofurfuryloxy-ethylamine
- AG-A-33056
- AG-C-53406
- BB 0220524
- CTK7E9202
- SureCN2250266
- 2-[(oxolan-2-yl)methoxy]ethan-1-amine
- 34694-89-8
- 2-(oxolan-2-ylmethoxy)ethanamine
- DTXSID80602627
- AKOS016341124
- EN300-78525
- CHEMBL4533501
- VGFPQGITBRBQAN-UHFFFAOYSA-N
- MFCD06248788
- DA-06575
- AKOS000154180
- 2-((Tetrahydrofuran-2-yl)methoxy)ethan-1-amine
- SCHEMBL2250266
- G42277
- CS-0261440
-
- MDL: MFCD06248788
- Inchi: 1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2
- Chiave InChI: VGFPQGITBRBQAN-UHFFFAOYSA-N
- Sorrisi: O1CCCC1COCCN
Proprietà calcolate
- Massa esatta: 145.110278721g/mol
- Massa monoisotopica: 145.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 4
- Complessità: 87.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.5
- Superficie polare topologica: 44.5Ų
2-[(oxolan-2-yl)methoxy]ethan-1-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015001-500mg |
2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine |
34694-89-8 | 500mg |
2941CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015001-500mg |
2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine |
34694-89-8 | 500mg |
2941.0CNY | 2021-07-13 | ||
| TRC | T767688-25mg |
2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine |
34694-89-8 | 25mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T767688-50mg |
2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine |
34694-89-8 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T767688-250mg |
2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine |
34694-89-8 | 250mg |
$ 365.00 | 2022-06-02 | ||
| Chemenu | CM378651-1g |
2-[(oxolan-2-yl)methoxy]ethan-1-amine |
34694-89-8 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-78525-0.05g |
2-[(oxolan-2-yl)methoxy]ethan-1-amine |
34694-89-8 | 95% | 0.05g |
$84.0 | 2023-02-12 | |
| Enamine | EN300-78525-0.1g |
2-[(oxolan-2-yl)methoxy]ethan-1-amine |
34694-89-8 | 95% | 0.1g |
$124.0 | 2023-02-12 | |
| Enamine | EN300-78525-0.25g |
2-[(oxolan-2-yl)methoxy]ethan-1-amine |
34694-89-8 | 95% | 0.25g |
$178.0 | 2023-02-12 | |
| Enamine | EN300-78525-0.5g |
2-[(oxolan-2-yl)methoxy]ethan-1-amine |
34694-89-8 | 95% | 0.5g |
$331.0 | 2023-02-12 |
2-[(oxolan-2-yl)methoxy]ethan-1-amine Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
34694-89-8 (2-[(oxolan-2-yl)methoxy]ethan-1-amine) Prodotti correlati
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- 890049-52-2(Ethanamine, 2-[2-(undecyloxy)-1-[(undecyloxy)methyl]ethoxy]-)
- 6339-39-5([oxybis(methanediyltetrahydrofuran-5,2-diyl)]dimethanamine (non-preferred name))
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- 883537-85-7(1-Propanamine,2-[(tetrahydro-2-furanyl)methoxy]-)
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- 146464-89-3(3,6,9,12,15-Pentaoxatritriacontan-1-amine, 13-[(octadecyloxy)methyl]-)
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